
Methyl L-leucinate
Overview
Description
Methyl L-leucinate is an ester derivative of the essential branched-chain amino acid L-leucine. Its molecular formula is C₇H₁₅NO₂ (or C₇H₁₄NO₂·HCl as the hydrochloride salt), with a molecular weight of 145.20 g/mol (181.66 g/mol for the hydrochloride) . The compound is widely utilized in biochemical research and pharmaceutical synthesis, particularly as a chiral building block for peptidomimetics and enzyme inhibitors . Key properties include:
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl L-leucinate can be synthesized by esterification of L-leucine with methanol in the presence of an acid catalyst. The reaction typically involves heating L-leucine with methanol and a strong acid like hydrochloric acid to produce this compound hydrochloride .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The process may include steps like purification through crystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl L-leucinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to L-leucine.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: L-leucine.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Chemical Properties and Structure
Methyl L-leucinate is characterized by the molecular formula and is classified as a methyl ester of L-leucine. It exhibits properties typical of amino acid esters, including solubility in organic solvents and potential reactivity with biological molecules .
Pharmacological Applications
This compound has been investigated for its role in drug development and therapeutic applications:
- Anti-infection Properties : Studies indicate that this compound exhibits activity against various pathogens, including bacteria and viruses. Its potential as an antibiotic compound has garnered interest in the development of new antimicrobial agents .
- Cancer Research : The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been documented. Research shows that this compound can permeabilize lysosomal membranes, leading to the destabilization of lysosomal enzymes, which is crucial for cancer cell death mechanisms .
- Immunomodulation : this compound may influence immune responses by modulating pathways such as NF-κB and JAK/STAT signaling. These pathways are critical for inflammation and immune cell activation, suggesting that this compound could play a role in treating autoimmune diseases or enhancing vaccine efficacy .
Biochemical Research
This compound's unique properties make it valuable for biochemical studies:
- Cell Cycle and Apoptosis Studies : The compound has been used to investigate the effects on cell cycle progression and apoptosis in various cell lines. It has been shown to affect the activity of cysteine cathepsins, which are involved in the apoptotic process .
- Protein Interaction Studies : this compound can serve as a tool for studying protein interactions and modifications due to its reactive nature. This application is particularly relevant in proteomics research where understanding protein dynamics is crucial .
Case Study 1: Cancer Cell Apoptosis
A study conducted on HeLa cells demonstrated that treatment with varying concentrations of this compound resulted in significant apoptosis, correlating with lysosomal membrane permeabilization. The research utilized flow cytometry to measure cell viability post-treatment, showing a dose-dependent effect on apoptosis induction .
Case Study 2: Antiviral Activity
Research exploring the antiviral properties of this compound highlighted its effectiveness against several viruses, including HIV and influenza. The compound was tested in vitro, showing a reduction in viral load when applied to infected cell cultures .
Summary of Applications
Application Area | Specific Uses | Key Findings |
---|---|---|
Pharmacology | Antibiotic development | Effective against various bacterial strains |
Cancer Research | Induction of apoptosis | Promotes cell death via lysosomal destabilization |
Immunology | Modulation of immune responses | Influences NF-κB and JAK/STAT pathways |
Biochemical Research | Protein interaction studies | Useful for studying protein dynamics |
Mechanism of Action
The mechanism of action of methyl L-leucinate involves its interaction with cellular transporters and enzymes. It is known to be a substrate for amino acid transporters, facilitating its uptake into cells. Once inside the cell, it can be hydrolyzed to release L-leucine, which then participates in various metabolic pathways, including protein synthesis and energy production .
Comparison with Similar Compounds
Structural Analogs: Amino Acid Methyl Esters
Methyl L-leucinate belongs to a broader class of amino acid esters. Its analogs, such as methyl esters of isoleucine, threonine, and tyrosine, exhibit distinct synthetic and physicochemical behaviors due to variations in side-chain structure.
Key Observations :
- Steric effects : Bulkier side chains (e.g., threonine) reduce reaction efficiency (45% yield for 3g vs. 81% for isoleucine derivative 3e) .
- Solvent polarity : Lower polarity (e.g., 1:4 EtOAc/hexane for 3d) favors leucine ester synthesis .
Acylated Derivatives
Acylation of this compound with aromatic or heterocyclic groups enhances its utility in drug design.
Table 2: Properties of Acylated this compound Derivatives
Key Observations :
- Substituent position : 2-Furoyl derivatives (3.57) exhibit lower melting points and positive optical rotation compared to 3-furoyl analogs (3.65) .
- Synthetic efficiency: High yields (96–99%) are achievable with activated acyl groups (e.g., furoyl, picolinoyl) using TBTU/DIEA coupling agents .
Carbamoyl and Enzyme-Targeted Derivatives
This compound serves as a precursor for carbamoyl derivatives tested in enzyme inhibition studies:
- Methyl carbamoyl-L-valinate (11) : Compared with leucinate derivatives to assess side-chain impact on SphK1 binding .
Physicochemical Properties Comparison
Table 3: Key Physicochemical Properties
Key Observations :
Biological Activity
Methyl L-leucinate, a methyl ester of the amino acid L-leucine, is an alpha-amino acid ester with significant biological activity. This compound has garnered attention for its potential therapeutic applications across various fields, including cancer research, immunology, and neurobiology. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and a summary of its mechanisms of action.
- Molecular Formula : CHNO
- Molecular Weight : 145.199 g/mol
- CAS Number : 2666-93-5
- LogP : 1.233
This compound exhibits several biological activities through various mechanisms:
- Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells by affecting lysosomal stability. For instance, studies show that derivatives like L-leucyl-L-leucine methyl ester (LLOMe) cause lysosomal membrane permeabilization, leading to the release of lysosomal enzymes into the cytosol and subsequent cell death pathways .
- Neuroprotective Effects : this compound has been implicated in neuroprotection, particularly in models of neurodegenerative diseases. It may modulate neuronal signaling pathways and reduce oxidative stress, thereby protecting neuronal cells from damage.
- Metabolic Regulation : As a derivative of L-leucine, this compound plays a role in metabolic pathways, particularly those involving protein synthesis and muscle metabolism. It enhances the mTOR signaling pathway, which is crucial for cell growth and metabolism .
Study 1: Apoptotic Mechanisms
A study conducted on HeLa cells demonstrated that treatment with this compound resulted in significant lysosomal membrane permeabilization (LMP) and apoptosis induction. The researchers noted that concentrations as low as 1 mM led to observable effects on lysosomal integrity and enzyme activity .
Concentration (mM) | Effect on Cell Viability | Lysosomal Membrane Permeabilization |
---|---|---|
0.5 | Mild | Minimal |
1 | Moderate | Significant |
5 | High | Complete |
Study 2: Neuroprotective Effects
In a model of oxidative stress-induced neurotoxicity, this compound was shown to significantly reduce cell death in neuronal cultures. The compound's ability to scavenge free radicals and modulate stress response pathways was highlighted as a key mechanism behind its protective effects .
Research Findings
Recent findings suggest that this compound has broader implications beyond apoptosis:
- Anti-infective Properties : Preliminary studies indicate that this compound may exhibit anti-infective properties against various pathogens, including viruses and bacteria .
- Role in Immunomodulation : The compound has been linked to modulation of immune responses, potentially aiding in the treatment of inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the critical steps to ensure reproducibility in the synthesis of Methyl L-leucinate?
- Methodological Answer : Follow protocols that detail stoichiometry, solvent selection, and reaction conditions. For example, in the synthesis of methyl [(1R,3S,4S)-2-azanorbornane-3-carbonyl]-L-leucinate, key steps include using TBTU as a coupling agent, DIEA as a base in anhydrous CH₂Cl₂, and purification via chromatography with EtOAc as the eluent . Report reaction times, temperature, and molar ratios explicitly. Validate purity using NMR (e.g., ¹H-NMR δ 3.72 ppm for CO₂CH₃) and HRMS .
Q. How should researchers characterize this compound to confirm structural identity and purity?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- ¹H/¹³C NMR : Identify ester carbonyl signals (¹H: δ 3.72 ppm; ¹³C: ~173 ppm) and backbone protons (e.g., leucine side chain at δ 0.99–0.74 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₂₈F₂N₂O₃: 381.1962) .
- HPLC : Assess purity using reverse-phase columns (e.g., C18) with UV detection at 210–220 nm.
Q. What solvent systems are optimal for recrystallizing this compound derivatives?
- Methodological Answer : Use mixed-solvent systems like EtOAc/hexane (ratios 1:4 to 3:7) to balance solubility and polarity. For example, this compound derivatives achieve >70% yield when recrystallized from EtOAc/hexane (3:7) . Monitor crystal formation under controlled cooling rates (e.g., 1–2°C/min).
Advanced Research Questions
Q. How can enantiomeric excess (ee) of this compound be quantified in asymmetric synthesis?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/IPA mobile phases. Compare retention times to racemic standards.
- Optical Rotation : Measure [α]D²⁰ (e.g., −76.0 for a specific enantiomer in CHCl₃) and cross-reference with literature .
- NMR with Chiral Shift Reagents : Add Eu(hfc)₃ to resolve diastereomeric splitting in ¹⁹F or ¹H spectra.
Q. How to resolve contradictions in reported bioactivity data for this compound-based prodrugs?
- Methodological Answer :
- Meta-Analysis : Compare experimental variables across studies (e.g., cell lines, assay protocols, compound purity).
- Dose-Response Validation : Replicate assays using standardized IC₅₀/EC₅₀ protocols with internal controls (e.g., cisplatin for cytotoxicity) .
- Structural Confirmation : Verify if discrepancies arise from uncharacterized byproducts (e.g., via LC-MS/MS).
Q. What computational strategies predict the stability of this compound under physiological conditions?
- Methodological Answer :
- MD Simulations : Model ester bond hydrolysis in aqueous environments (pH 7.4, 37°C) using software like GROMACS.
- DFT Calculations : Estimate activation energy for hydrolysis pathways (e.g., base-catalyzed vs. enzymatic) .
- In Vitro Correlation : Validate predictions using simulated gastric fluid (SGF) or plasma stability assays.
Q. Data Analysis and Reporting
Q. How should researchers present NMR data for this compound derivatives to ensure clarity?
- Guidelines :
- Report δ values to two decimal places, noting multiplicity (s, d, m) and coupling constants (e.g., ³JHF = 18.2 Hz) .
- Include rotamer ratios if applicable (e.g., 65:35 in ¹H-NMR) .
- Tabulate ¹³C DEPT data to distinguish CH₃/CH₂/CH groups.
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioassays?
- Methodological Answer :
- Use nonlinear regression (e.g., GraphPad Prism) to fit log(inhibitor) vs. response curves.
- Report 95% confidence intervals for IC₅₀ values and apply ANOVA for multi-group comparisons .
- Address outliers via Grubbs’ test or robust regression.
Q. Experimental Design
Q. How to design a study investigating the metabolic fate of this compound in vivo?
- Methodological Answer :
- Isotope Labeling : Synthesize ¹³C-labeled this compound to track metabolites via LC-MS.
- Sampling Protocol : Collect plasma/tissues at timed intervals post-administration.
- Enzymatic Profiling : Incubate with esterases (e.g., porcine liver esterase) to identify hydrolysis products .
Q. What controls are essential when evaluating this compound’s cytotoxicity?
- Methodological Answer :
- Negative Controls : Untreated cells and vehicle (e.g., DMSO at ≤0.1%).
- Positive Controls : Known cytotoxins (e.g., doxorubicin).
- Interference Controls : Assess if the compound affects assay reagents (e.g., MTT formazan formation) .
Properties
IUPAC Name |
methyl (2S)-2-amino-4-methylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)4-6(8)7(9)10-3/h5-6H,4,8H2,1-3H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDXUKJJGUSGLS-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883883 | |
Record name | L-Leucine, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2666-93-5 | |
Record name | (+)-L-Leucine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2666-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Leucine methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002666935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Leucine, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Leucine, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl L-leucinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.368 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL L-LEUCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3M3TO108Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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